molecular formula C12H9N3O B14880570 6-(Phenoxymethyl)pyrimidine-4-carbonitrile

6-(Phenoxymethyl)pyrimidine-4-carbonitrile

Cat. No.: B14880570
M. Wt: 211.22 g/mol
InChI Key: UPEJXEKECPEKSM-UHFFFAOYSA-N
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Description

6-(Phenoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, vitamins, and coenzymes This particular compound is characterized by the presence of a phenoxymethyl group at the 6th position and a carbonitrile group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenoxymethyl)pyrimidine-4-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with sodium cyanide to introduce the carbonitrile group at the 4th position .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(Phenoxymethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Phenoxymethyl)pyrimidine-4-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for DNA replication or protein synthesis. In anticancer research, it may target enzymes involved in cell proliferation and survival pathways . The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Uniqueness: 6-(Phenoxymethyl)pyrimidine-4-carbonitrile is unique due to the specific combination of the phenoxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-(phenoxymethyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-7-10-6-11(15-9-14-10)8-16-12-4-2-1-3-5-12/h1-6,9H,8H2

InChI Key

UPEJXEKECPEKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NC=N2)C#N

Origin of Product

United States

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